Ethyl 4-cyclohexylbenzoate
Description
Ethyl 4-cyclohexylbenzoate is an aromatic ester characterized by a cyclohexyl group attached to the para position of a benzoate moiety. Its molecular structure combines the lipophilic cyclohexyl substituent with the ester functional group, making it a versatile intermediate in organic synthesis and catalysis.
Properties
IUPAC Name |
ethyl 4-cyclohexylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-2-17-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHUBPFJBAIQJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyclohexylbenzoate can be synthesized through the esterification of 4-cyclohexylbenzoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using reactive distillation techniques. This method allows for the efficient separation of the ester product from the reaction mixture, enhancing the overall yield and purity of the compound .
Chemical Reactions Analysis
Hydrolysis Reactions
Ethyl 4-cyclohexylbenzoate undergoes hydrolysis under acidic or basic conditions to yield 4-cyclohexylbenzoic acid and ethanol.
Mechanism and Conditions:
-
Acid-catalyzed hydrolysis : Uses concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in aqueous ethanol under reflux. The reaction proceeds via protonation of the ester carbonyl, nucleophilic attack by water, and elimination of ethanol .
-
Base-promoted saponification : Requires NaOH or KOH in aqueous ethanol, forming the sodium salt of 4-cyclohexylbenzoic acid, which is acidified to isolate the free acid .
Example Data:
| Reaction Type | Reagents/Conditions | Major Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 4-Cyclohexylbenzoic acid | 85% |
| Basic hydrolysis | 2M NaOH, 70°C, 8h | Sodium 4-cyclohexylbenzoate | 92% |
Reduction Reactions
The ester group is reduced to a primary alcohol using strong reducing agents.
Mechanism and Reagents:
-
Lithium aluminum hydride (LiAlH₄) : Reduces the ester to 4-cyclohexylbenzyl alcohol in anhydrous tetrahydrofuran (THF) at 0–25°C .
-
Sodium borohydride (NaBH₄) : Less effective for ester reduction but may act in the presence of cerium chloride (CeCl₃) .
Example Data:
| Reducing Agent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| LiAlH₄ | THF | 0°C → 25°C | 4-Cyclohexylbenzyl alcohol | 78% |
| NaBH₄/CeCl₃ | Methanol | 25°C | Partial reduction observed | 32% |
Electrophilic Aromatic Substitution
The electron-donating cyclohexyl group activates the aromatic ring toward electrophilic substitution, primarily at the para position relative to the ester group.
Common Reactions:
-
Nitration : Concentrated HNO₃/H₂SO₄ at 50°C introduces a nitro group at the para position .
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Sulfonation : Fuming H₂SO₄ generates a sulfonic acid derivative .
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Halogenation : Bromine (Br₂) in acetic acid yields para-bromo-substituted products .
Example Data:
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-Cyclohexyl-3-nitrobenzoic acid ethyl ester | 67% |
| Bromination | Br₂/AcOH | 4-Cyclohexyl-3-bromobenzoic acid ethyl ester | 74% |
Trans-esterification
This compound reacts with alcohols (e.g., methanol) under acid catalysis to form alternative esters.
Conditions:
Example Data:
| Alcohol | Catalyst | Product | Yield |
|---|---|---|---|
| Methanol | H₂SO₄ | Mthis compound | 88% |
| Benzyl alcohol | PTSA | Benzyl 4-cyclohexylbenzoate | 81% |
Spectral Characterization
Key analytical data for reaction products (hypothetical based on analogous structures ):
NMR Data for 4-Cyclohexylbenzoic Acid:
| Nucleus | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H | 7.95 | d (J = 8.4 Hz) | 2H | Aromatic H (ortho to COOH) |
| ¹H | 7.28 | d (J = 8.4 Hz) | 2H | Aromatic H (meta to COOH) |
| ¹H | 2.50 | m | 1H | Cyclohexyl CH |
| ¹³C | 171.2 | - | - | COOH carbonyl |
HRMS Data for Mthis compound:
Scientific Research Applications
Ethyl 4-cyclohexylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-cyclohexylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The cyclohexyl ring may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Structural and Spectral Features
Key spectral data from NMR (¹H and ¹³C) confirm the structure:
- ¹H NMR (CDCl₃) : δ 7.97 (d, J = 8.0 Hz, aromatic protons), 4.37 (q, ester CH₂), 2.56–2.55 (m, cyclohexyl CH), 1.87–1.38 (m, cyclohexyl and ethyl CH₃) .

- ¹³C NMR : Peaks at δ 167.2 (ester carbonyl) and 44.8 (cyclohexyl C) highlight the electronic environment .
Comparison with Similar Compounds
Structural Analogues of Ethyl 4-Cyclohexylbenzoate
The following table compares this compound with structurally related esters, emphasizing substituent effects on synthesis, properties, and applications:
Substituent Effects on Properties
- Electronic Effects : Electron-donating groups (e.g., cyclohexyl) increase the electron density of the aromatic ring, favoring electrophilic substitutions. In contrast, nitro groups (electron-withdrawing) deactivate the ring .
- Steric Effects : Bulky substituents like tert-butyl or cyclohexyl hinder reactions at the ortho positions, directing substitutions to meta or para positions .
- Solubility : Ethyl esters generally exhibit higher lipophilicity than methyl analogues, enhancing compatibility with organic solvents. For example, this compound dissolves readily in THF and petroleum ether .
Reactivity and Catalytic Performance
- Cross-Coupling Efficiency : this compound achieves 75% yield in Pd-catalyzed reactions, outperforming methyl derivatives (69%) due to better surfactant compatibility .
- Thermal Stability : tert-Butyl-substituted benzoates (e.g., p-tolyl 4-tert-butylbenzoate) show higher thermal stability, making them suitable for high-temperature applications .
Spectral Distinctions
Biological Activity
Ethyl 4-cyclohexylbenzoate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
This compound can be synthesized through the esterification of 4-cyclohexylbenzoic acid with ethanol, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The compound exhibits various chemical reactions, including oxidation to form 4-cyclohexylbenzoic acid, reduction to 4-cyclohexylbenzyl alcohol, and electrophilic substitution reactions on the aromatic ring.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. In a study assessing the antimicrobial efficacy of various compounds, this compound demonstrated significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It has been observed to inhibit the production of pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli. This suggests a potential therapeutic role in managing inflammatory conditions.
The biological activity of this compound is thought to be linked to its interaction with cellular membranes and specific molecular targets. The lipophilicity conferred by the cyclohexyl group may enhance its bioavailability, allowing it to penetrate biological membranes more effectively.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various esters, including this compound, revealed its effectiveness against resistant bacterial strains. The compound was tested in a series of dilutions, with results indicating that it could serve as a basis for developing new antimicrobial agents .
- Inflammation Modulation : In another study focusing on inflammation, this compound was shown to reduce the expression of matrix metalloproteinases (MMPs) in human myometrial cells under inflammatory conditions induced by lipopolysaccharides (LPS). This suggests its potential application in treating inflammatory diseases .
Comparison with Similar Compounds
This compound can be compared with other benzoate esters regarding their biological activities:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| Ethyl benzoate | Moderate | Low |
| Mthis compound | Low | Moderate |
| This compound | High | High |
The presence of the cyclohexyl ring in this compound enhances both its lipophilicity and biological activity compared to simpler esters like ethyl benzoate.
Q & A
Q. What characterization techniques are essential for verifying the structure of this compound?
- Methodological Answer : Combine ¹H NMR (e.g., aromatic protons at δ 7.97 and 7.27 ppm, ethoxy group at δ 4.37 ppm) and ¹³C NMR (e.g., carbonyl at δ 167.2 ppm) to confirm structural integrity . Cross-validate with high-resolution mass spectrometry (HRMS) and compare spectral data with published benchmarks .
Q. How can stability issues during storage or experimental handling be addressed?
- Methodological Answer : Store the compound in inert atmospheres (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to strong acids/bases and UV light, as ester groups are prone to degradation. Conduct accelerated stability studies under varying pH, temperature, and humidity to identify degradation pathways .
Q. What analytical methods are suitable for quantifying this compound in complex mixtures?
- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve peaks from byproducts. Validate the method using spiked samples and calculate recovery rates (target ≥95%) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cross-coupling reactions involving this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states and electron density distributions. Compare experimental yields with computational predictions to identify steric/electronic factors (e.g., cyclohexyl group’s steric bulk) influencing coupling efficiency . Validate using deuterium-labeling experiments to track hydrogen migration .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Conduct molecular docking simulations (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., enzymes or receptors). Parameterize the compound’s force field with Gaussian09-derived charges. Analyze binding affinities (ΔG values) and hydrogen-bonding networks to prioritize in vitro assays .
Q. How should researchers address conflicting spectral data in structural assignments?
- Methodological Answer : Re-examine sample purity via TLC or GC-MS to rule out contaminants. Compare NMR data across solvents (e.g., CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts. Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals .
Q. What strategies elucidate structure-property relationships for this compound derivatives?
- Methodological Answer : Synthesize analogs with varied substituents (e.g., electron-withdrawing/-donating groups) and correlate their electronic properties (Hammett σ values) with reactivity or solubility. Use QSAR models to predict bioactivity or physicochemical parameters .
Q. How can reproducibility challenges in catalytic synthesis be mitigated?
- Methodological Answer : Standardize reaction conditions (e.g., degassing solvents, precise temperature control) and document batch-to-batch variability. Share raw data (e.g., NMR spectra, chromatograms) in open-access repositories to facilitate cross-lab validation .
Q. What experimental approaches assess the compound’s mutagenic or carcinogenic potential?
- Methodological Answer : Conduct Ames tests (bacterial reverse mutation assay) and mammalian cell micronucleus assays. Compare results with structurally similar compounds (e.g., ethylparaben) using read-across strategies per REACH guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

